![molecular formula C20H14BrN3O B4980076 3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)

3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

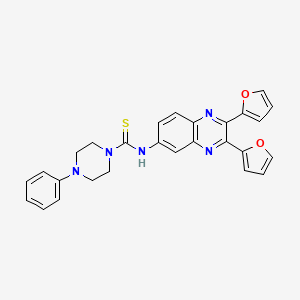

“3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14BrN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones . This process can be carried out under microwave irradiation in a solvent- and catalyst-free environment . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” consists of a benzamide group attached to an imidazo[1,2-a]pyridine ring via a bromine atom . The compound has a molecular weight of 392.258 .Chemical Reactions Analysis

The synthesis of “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be optimized by using different solvents and heating conditions .Applications De Recherche Scientifique

Chemodivergent Synthesis

This compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety, which is part of the compound, can be found in many active pharmaceutical ingredients . For instance, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Halogenation and Thiocyanation

The compound has been used in the halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles . This process was achieved under solvent-free reaction conditions .

Antitumor Activities

Studies have shown that pyrimidine-containing compounds, like this one, have significant antitumor activities .

Inhibition of Collagen Synthesis

As part of a larger compound, it has been shown to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells . These cells are mainly responsible for collagen synthesis in liver fibrosis .

Orientations Futures

The future directions for “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could involve further exploration of its potential bioactivity. Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could be a potential candidate for further medicinal chemistry research.

Propriétés

IUPAC Name |

3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZBSXOZSJDLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)

![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)